1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core with an ethenyl group at the 3-position and a phenylsulfonyl group at the 1-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- typically involves multi-step synthetic routes
Synthesis of Pyrrolo[2,3-b]pyridine Core: The core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of Ethenyl Group: The ethenyl group can be introduced via Heck coupling reactions using vinyl halides and palladium catalysts.
Introduction of Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced through sulfonylation reactions using phenylsulfonyl chloride and a base such as triethylamine.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Substitution: The ethenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate).
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- has a wide range of applications in scientific research:
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including as an anticancer and anti-inflammatory agent.
Industry: The compound’s unique properties make it useful in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the ethenyl and phenylsulfonyl groups, resulting in different chemical properties and reactivity.
1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-:
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-: Lacks the ethenyl group, leading to differences in its chemical reactivity and interactions with molecular targets.
The presence of both the ethenyl and phenylsulfonyl groups in 1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- imparts unique properties that distinguish it from these related compounds.
Properties
Molecular Formula |
C15H12N2O2S |
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Molecular Weight |
284.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-ethenylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H12N2O2S/c1-2-12-11-17(15-14(12)9-6-10-16-15)20(18,19)13-7-4-3-5-8-13/h2-11H,1H2 |
InChI Key |
CTWQFCOFBNHUJA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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